1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenylsulfonyl group and a methylfurylmethyl group
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methoxybenzenesulfonyl chloride and 5-methyl-2-furylmethylamine.
Reaction Conditions: The reaction between 4-methoxybenzenesulfonyl chloride and 5-methyl-2-furylmethylamine is carried out in the presence of a base such as triethylamine. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated processes and large-scale reactors.
Chemical Reactions Analysis
1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylfuryl groups, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the sulfonyl or furyl groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the sulfonyl, methoxyphenyl, or furyl groups.
Scientific Research Applications
1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine can be compared with other similar compounds:
Sulfonyl Piperazines: Compounds such as 1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine share structural similarities but differ in their substituents, which can affect their chemical and biological properties.
Methoxyphenyl Derivatives: Compounds like 1-[(4-methoxyphenyl)sulfonyl]-4-[(2-furyl)methyl]piperazine have similar core structures but differ in the position or type of substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-14-3-4-16(23-14)13-18-9-11-19(12-10-18)24(20,21)17-7-5-15(22-2)6-8-17/h3-8H,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFVZKAAQJFLDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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